molecular formula C23H29ClO8 B600852 XRZ9SK8LLM CAS No. 1620758-34-0

XRZ9SK8LLM

カタログ番号: B600852
CAS番号: 1620758-34-0
分子量: 468.92
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

an impurity of Empagliflozin

科学的研究の応用

分析方法開発

イプラグリフロジン不純物1: は、医薬品研究における分析方法の開発に不可欠です。 これは、医薬品原料および製品中の不純物の存在を検出および定量するために使用される分析方法の精度と信頼性を確保するための参照標準として役立ちます {svg_1}.

方法バリデーション

この化合物は、方法バリデーションプロセスで使用され、採用された分析方法が意図された目的で使用できることを確認します。 これは、特異性、感度、精度、堅牢性などの方法のパフォーマンス特性の確立に役立ちます {svg_2}.

品質管理への適用

品質管理の文脈では、イプラグリフロジン不純物1 は、商業生産中のイプラグリフロジンのバッチの純度を検査するために使用されます。 これは、医薬品原薬 (API) が不純物レベルの事前定義された基準を満たしていることを保証します {svg_3}.

規制遵守

この不純物は、新薬承認申請 (ANDA) の規制要件を満たすため、または医薬品原薬マスターファイル (DMF) の提出時に使用できます。 これは、API の不純物プロファイルが十分に特性評価され、管理されていることを示すのに役立ちます {svg_4}.

安定性試験

イプラグリフロジン不純物1: は、医薬品の有効期間を決定するために不可欠な安定性試験に役割を果たします。 これは、温度、湿度、光などの環境要因の影響下で、医薬品原料または医薬品製品の品質が時間とともにどのように変化するかを評価するために使用されます {svg_5}.

未知の不純物の特定

この化合物は、医薬品の合成、保管、または取り扱い中に発生する可能性のある未知の不純物の特定にも役立ちます。 これは、これらの不純物の構造解明に役立ち、安全評価にとって重要です {svg_6}.

作用機序

Target of Action

The primary target of XRZ9SK8LLM, also known as Ipragliflozin Impurity 1, is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney .

Mode of Action

This compound acts as a selective inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the reabsorption of glucose by the kidneys, thereby promoting the excretion of glucose in the urine . This leads to a reduction in blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by this compound disrupts the normal reabsorption of glucose in the kidney. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys. When sglt2 is inhibited, this reabsorption is reduced, leading to an increase in urinary glucose excretion . This ultimately results in a decrease in blood glucose levels .

Pharmacokinetics

It is known that it shows good pharmacokinetic properties following oral dosing . It is also known to induce sustained increases in urinary glucose excretion .

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels. By inhibiting SGLT2 and promoting urinary glucose excretion, it helps to lower blood glucose levels . This makes it potentially useful in the treatment of conditions characterized by hyperglycemia, such as diabetes .

Action Environment

The action of this compound is influenced by factors such as the patient’s renal function. For instance, its efficiency of action (fractional glucose excretion) is maintained in patients with renal impairment . The change in urinary glucose excretion in type 2 diabetes patients with moderate renal impairment was only 54% of that in patients with normal renal function, despite higher exposure in the patient with renal impairment .

生化学分析

Biochemical Properties

XRZ9SK8LLM: plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in the regulation of glucose levels in the body. The nature of these interactions involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control . Additionally, This compound has been shown to modulate lipid and apolipoprotein profiles, which are essential for maintaining lipid homeostasis .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, This compound has been observed to affect the AMPK/SIRT1 pathway, which plays a critical role in energy metabolism and cellular stress responses . Furthermore, it has been shown to reduce body weight, blood pressure, and serum liver enzymes, indicating its potential therapeutic benefits in metabolic disorders .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound acts as a selective inhibitor of SGLT2, thereby preventing the reabsorption of glucose in the renal tubules . This inhibition results in increased urinary glucose excretion and subsequent reductions in blood glucose levels. Additionally, This compound has been shown to activate the AMPK/SIRT1 pathway, enhancing energy expenditure and improving metabolic health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, with minimal degradation over extended periods . Long-term exposure to This compound has been associated with sustained improvements in glycemic control and metabolic health, indicating its potential for chronic therapeutic use

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively improve glycemic control and reduce body weight without significant adverse effects . At higher doses, This compound may cause toxic effects, including hypoglycemia and renal dysfunction . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily through its interaction with SGLT2 and the AMPK/SIRT1 pathway . By inhibiting SGLT2, this compound increases glucose excretion and reduces blood glucose levels. Additionally, the activation of the AMPK/SIRT1 pathway enhances energy expenditure and promotes fatty acid oxidation, contributing to improved metabolic health . These pathways highlight the multifaceted role of This compound in regulating glucose and lipid metabolism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported via the renal tubules, where it inhibits SGLT2 and promotes glucose excretion . Additionally, This compound is distributed to various tissues, including the liver and adipose tissue, where it exerts its metabolic effects . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of This compound is essential for its activity and function. This compound is primarily localized in the renal tubules, where it inhibits SGLT2 and promotes glucose excretion . Additionally, This compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals . Understanding the subcellular localization of This compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name

(1R,2S,3R,4R,5R)-1-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO8/c24-18-6-3-14(20(27)22(29)23(30)21(28)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)32-17-7-8-31-12-17/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDDAJYLEWTGMU-PNZPLEPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C(C(C(C(C(CO)O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620758-34-0
Record name (1R)-1-C-(4-Chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-D-GLUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRZ9SK8LLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 2
Reactant of Route 2
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 3
Reactant of Route 3
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 4
Reactant of Route 4
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 5
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol
Reactant of Route 6
(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。